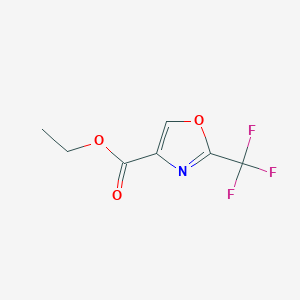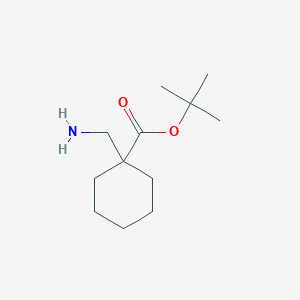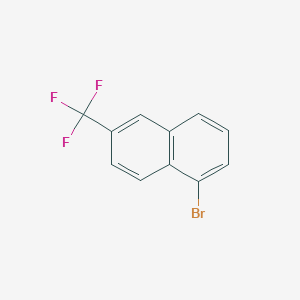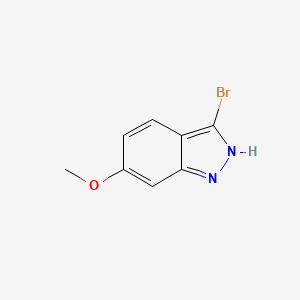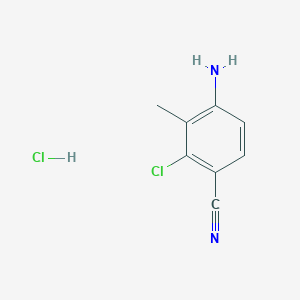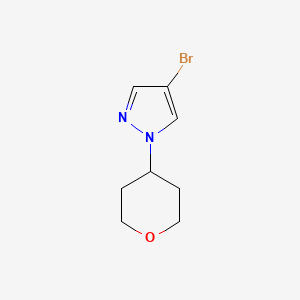
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Descripción general
Descripción
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (4-BTP) is a synthetic organic compound and a member of the pyrazole family. It is a heterocyclic aromatic compound composed of a pyrazole ring with a bromine atom attached to the fourth carbon atom and a tetrahydropyran ring attached to the nitrogen atom. 4-BTP has several unique features that make it of interest to scientists and researchers. It has a wide range of applications in scientific research, including its use as a synthetic reagent, as a biocatalyst, and as a drug molecule.
Aplicaciones Científicas De Investigación
Tautomerism and Molecular Structure
- Tautomerism Study : 4-Bromo substituted 1H-pyrazoles exhibit interesting tautomerism in both solid and solution states, as explored through multinuclear magnetic resonance spectroscopy and X-ray crystallography. This research contributes to understanding the chemical behavior of such compounds (Trofimenko et al., 2007).
- Crystal Structure and DFT Study : Detailed study on the crystal structure and computational analysis using density functional theory (DFT) reveals insights into the molecular structure and electrostatic potential of 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Yang et al., 2021).
Synthesis and Biological Evaluation
- Synthesis of Novel Compounds : Research on the synthesis and biological evaluation of novel pyrazole based heterocycles attached to sugar moieties has led to new molecular frameworks, which show potential in anti-diabetic applications (Vaddiraju et al., 2022).
Photophysical and Computational Studies
- Novel Organic Dyes : Synthesis of novel coumarin pyrazoline moieties combined with tetrazoles, including 4-bromo derivatives, has been researched for potential applications in photonic and electronic devices. Their spectroscopic properties have been extensively analyzed (Kumbar et al., 2018).
Antibacterial and Antifungal Activities
- Antimicrobial Properties : Synthesis and evaluation of new 3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles show significant antibacterial and antifungal activities, highlighting the potential pharmaceutical applications of these compounds (Pundeer et al., 2013).
Photoinduced Tautomerization Studies
- Proton Transfer in Chromophores : Investigations into 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including 4-bromo-1H-pyrazole, show unique photoinduced tautomerization. This study contributes to the understanding of photoreactions in these compounds, which can be useful in developing photoactive materials (Vetokhina et al., 2012).
Propiedades
IUPAC Name |
4-bromo-1-(oxan-4-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-7-5-10-11(6-7)8-1-3-12-4-2-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDSDCYKWVXMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679703 | |
| Record name | 4-Bromo-1-(oxan-4-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |
CAS RN |
1040377-02-3 | |
| Record name | 4-Bromo-1-(oxan-4-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-(oxan-4-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


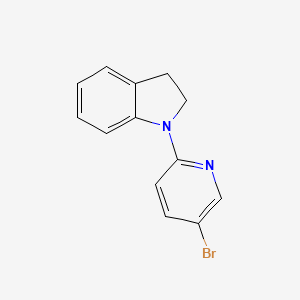
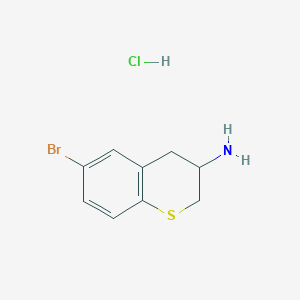


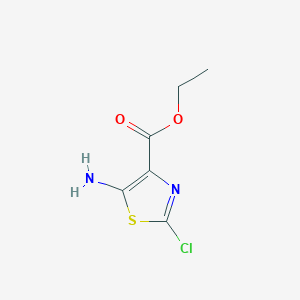

![6-Amino-2,3-dihydro-benzo[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1524234.png)

